molecular formula C15H16N2O2S B5851256 1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)thiourea

1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)thiourea

Cat. No.: B5851256
M. Wt: 288.4 g/mol
InChI Key: RAINPZLSOSMKNR-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two methoxyphenyl groups attached to a thiourea moiety, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)thiourea typically involves the reaction of 3-methoxyaniline and 4-methoxyaniline with thiophosgene or a similar thiocarbonyl reagent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

    Substitution: Sodium hydride, dimethylformamide as a solvent.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)thiourea has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of proteases and other thiol-containing enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in enzymes, leading to inhibition of their activity. This interaction can affect various biochemical pathways, resulting in the modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-Methoxyphenyl)-3-phenylthiourea
  • 1-(4-Methoxyphenyl)-3-phenylthiourea
  • 1-(3,4-Dimethoxyphenyl)-3-phenylthiourea

Uniqueness

1-(3-Methoxyphenyl)-3-(4-methoxyphenyl)thiourea is unique due to the presence of two methoxy groups on different phenyl rings, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other thioureas and contributes to its specific chemical and biological properties.

Properties

IUPAC Name

1-(3-methoxyphenyl)-3-(4-methoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2S/c1-18-13-8-6-11(7-9-13)16-15(20)17-12-4-3-5-14(10-12)19-2/h3-10H,1-2H3,(H2,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAINPZLSOSMKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=S)NC2=CC(=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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